6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Descripción general
Descripción
6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide (DCFPI) is a novel small molecule with potential therapeutic applications. It is a member of the imidazo[1,2-b]pyridazine family, which is a class of heterocyclic compounds that are known for their diverse biological activities. The structure of DCFPI is composed of two fused rings, one being an imidazo[1,2-b]pyridazine moiety, and the other one a pyridine ring with a fluorine atom at the 3-position. DCFPI has demonstrated a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships in Medicinal Chemistry
The imidazo[1,2-b]pyridazine scaffold, including compounds like 6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide, is a crucial heterocyclic nucleus that provides various bioactive molecules. This class has seen a resurgence in interest for therapeutic applications in medicine, particularly after the success of kinase inhibitors like ponatinib. Extensive reviews reveal the significance of structure-activity relationships (SAR) within this framework, guiding the development of novel compounds with enhanced pharmacokinetic profiles and efficiency in medicinal chemistry (Amanda Garrido et al., 2021).
Antitumor Activity
Imidazole derivatives, including those related to the imidazo[1,2-b]pyridazine ring system, have been reviewed for their antitumor activities. These compounds, with modifications and functionalization around their core structures, have shown potential in preclinical testing stages, offering new avenues for anticancer drug development (M. Iradyan et al., 2009).
Heterocyclic N-oxide Motif in Drug Development
The heterocyclic N-oxide motif, derived from scaffolds such as imidazo[1,2-b]pyridazine, has been highlighted for its versatility in organic synthesis and medicinal applications. These compounds exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects, making them valuable in drug development research (Dongli Li et al., 2019).
Antitubercular Activity
Research into the modification of isoniazid (INH) structure to include imidazo[1,2-b]pyridazine derivatives has shown promising in vitro anti-tubercular activity. These compounds, through structural optimization, have demonstrated significant activity against both INH-sensitive and resistant Mycobacterium tuberculosis strains, indicating their potential as leads for new anti-TB compounds (M. Asif, 2014).
Propiedades
IUPAC Name |
6,8-dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2FN5O/c13-6-3-10(14)19-20-9(5-17-11(6)20)12(21)18-8-1-2-16-4-7(8)15/h1-5H,(H,16,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJJGMFVYRSOGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NC(=O)C2=CN=C3N2N=C(C=C3Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732520 | |
Record name | 6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide | |
CAS RN |
1177415-97-2 | |
Record name | 6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.